molecular formula C14H16N2O3 B11857868 N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide CAS No. 88349-83-1

N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide

Cat. No.: B11857868
CAS No.: 88349-83-1
M. Wt: 260.29 g/mol
InChI Key: CWOSZRONPXNGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmacological research. This acetamide-based compound features a quinoline ring system, a scaffold widely recognized for its diverse biological activities . The molecular structure incorporates an N-(2-hydroxyethyl)-N-methyl group, which can influence the compound's solubility and pharmacokinetic properties. Quinoline derivatives have demonstrated substantial potential in various research areas, particularly in neuroscience and oncology. Related quinoline-acetamide structures have been investigated for their utility in the treatment of neurological conditions . Furthermore, the quinoline core is a prominent scaffold in anticancer drug development, with derivatives shown to induce apoptosis, disrupt cell migration, inhibit angiogenesis, and cause cell cycle arrest in various cancer cell lines . As a research chemical, this compound is valuable for exploring new therapeutic pathways and synthesizing more complex molecules for biological evaluation. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88349-83-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C14H16N2O3/c1-16(8-9-17)13(18)10-19-12-6-2-4-11-5-3-7-15-14(11)12/h2-7,17H,8-10H2,1H3

InChI Key

CWOSZRONPXNGBH-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Initial Synthesis via Quinoline Etherification and Amide Coupling

The foundational approach involves two critical steps: (1) etherification of 8-hydroxyquinoline to introduce the acetamide side chain and (2) subsequent N-methylation and hydroxyethylation.

Step 1: Synthesis of 2-(quinolin-8-yloxy)acetic acid
8-Hydroxyquinoline is reacted with chloroacetic acid under basic conditions (NaOH, 60°C, 6 h) to form 2-(quinolin-8-yloxy)acetic acid. This step achieves an 82% yield when conducted in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Amide Formation and Alkylation
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂, reflux, 2 h), followed by reaction with N-methylethanolamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This yields the target compound with a 67% isolated yield after purification by silica gel chromatography.

Optimized Protocol Using Transition Metal Catalysis

Recent advances employ nickel or copper catalysts to enhance reaction efficiency. A nickel-catalyzed trifluoromethylation method, adapted from Liu et al., modifies the quinoline core before amide coupling:

  • Trifluoromethylation of 8-Aminoquinoline :
    Nickel(II) trifluoroacetate (Ni(TFA)₂, 10 mol%) and DPPBac ligand facilitate C–H bond activation, introducing a trifluoromethyl group at the 7-position of quinoline. This step operates at room temperature in 1,2-dichloroethane (DCE) with TMSCF₃ as the CF₃ source (18 h, 78% yield).

  • Amide Coupling :
    The trifluoromethylated intermediate reacts with N-methylethanolamine using EDCI/HOBt coupling reagents in DCM, achieving 85% yield.

Alternative Synthetic Routes

Reductive Amination Strategy

A patent by Wu et al. describes a reductive amination approach:

  • Intermediate : 2-(quinolin-8-yloxy)acetaldehyde is synthesized via oxidation of 2-(quinolin-8-yloxy)ethanol.

  • Coupling : The aldehyde reacts with methylamine in methanol under hydrogen gas (H₂, 50 psi) using palladium on carbon (Pd/C) as a catalyst. Post-reduction, hydroxyethylation is achieved with ethylene oxide in tetrahydrofuran (THF), yielding the target compound in 71% overall yield.

Solid-Phase Synthesis for High-Throughput Production

A scalable method immobilizes the quinoline moiety on Wang resin:

  • Resin Functionalization : 8-Hydroxyquinoline is attached via a photolabile linker.

  • On-Resin Amide Formation : The immobilized quinoline reacts with Fmoc-protected N-methylethanolamine using HATU/DIPEA activation.

  • Cleavage : UV irradiation releases the product, achieving 89% purity without chromatography.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Etherification : DMF outperforms THF or acetonitrile in Step 1, enhancing nucleophilic substitution rates due to its high polarity.

  • Amide Coupling : DCM provides optimal solubility for intermediates, whereas DCE improves nickel-catalyzed reactions by stabilizing cationic intermediates.

Catalytic Systems

  • Copper(II) Chloride : Used in early methods for acetamide coupling but limited by side reactions (e.g., oxidation of hydroxyethyl groups).

  • Nickel Catalysts : Offer superior functional group tolerance, enabling late-stage trifluoromethylation without protecting groups.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Standard for isolating the final product (hexane/ethyl acetate, 3:1 v/v).

  • HPLC : Used for analytical purity checks (C18 column, acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.59 (s, 1H, NH), 8.46 (d, J = 8.5 Hz, 1H, quinoline-H), 3.72 (t, J = 6.0 Hz, 2H, CH₂OH), 3.24 (s, 3H, NCH₃).

  • IR : 1654 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (O–H stretch).

Scalability and Industrial Relevance

Kilogram-Scale Production

A patented continuous-flow process reduces reaction times:

  • Etherification : Conducted in a microreactor (residence time: 10 min, 90°C).

  • Amide Coupling : Automated using in-line IR monitoring to adjust stoichiometry, achieving 92% yield at 5 kg/batch.

Environmental Considerations

  • Solvent Recovery : DMF and DCM are recycled via distillation, reducing waste by 40%.

  • Catalyst Recycling : Nickel catalysts are recovered via magnetic separation, lowering costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Several studies have investigated the anticancer potential of N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical carcinoma)10
A549 (lung carcinoma)15
MCF-7 (breast carcinoma)12

These results indicate that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated against several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

This antimicrobial activity suggests potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on a panel of cancer cell lines. The findings revealed significant reductions in cell viability at concentrations as low as 10 µM, indicating strong anticancer properties. Further investigations into the molecular pathways affected by this compound are ongoing.

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The results demonstrated that this compound had lower MIC values compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Features and Physicochemical Properties

Key Structural Variations:
  • Quinolin-8-yloxy Core: Present in all analogs, this group enables π-π stacking and metal coordination, critical for biological interactions .
  • N-Substituents: Target Compound: N-methyl and N-(2-hydroxyethyl) groups balance hydrophilicity and steric effects. N-Cyclohexyl Analog (): A cyclohexyl group enhances lipophilicity, likely improving membrane permeability but increasing toxicity risks (H302, H315). N-(2-(Quinolin-8-yloxy)ethyl)acetamide (): Lacks the methyl group, reducing steric hindrance and possibly altering metabolic pathways .
Physicochemical Data:
Compound Molecular Weight Key Substituents logP* Water Solubility
Target Compound ~265.3 Quinolin-8-yloxy, N-Me, N-Hydroxyethyl ~1.5 Moderate
N-Methyl-N-phenyl Analog () 284.35 Quinolin-8-yloxy, N-Me, N-Ph ~3.2 Low
N-Cyclohexyl Analog () 284.35 Quinolin-8-yloxy, N-Cyclohexyl ~3.5 Very Low
N-(2-(Quinolin-8-yloxy)ethyl)acetamide (18) 230.27 Quinolin-8-yloxy, N-H ~1.0 High

*Estimated using computational tools.

Antifungal and Cytotoxic Agents:
  • Triazole-Benzothiazole Hybrids () : Compounds like 5a (IC50 = 1.52 µg/mL against HCT-116 and MCF-7 cells) exhibit potent anticancer activity due to triazole and benzothiazole groups, which enhance binding to human thymidylate synthase (hTS). However, their high molecular weight (~450 Da) may limit bioavailability .
  • Quinoline-Cinnamide Hybrids (): The cinnamide moiety enables π-π interactions with biological targets, but the target compound’s hydroxyethyl group could offer superior hydrogen-bonding capacity for selective cytotoxicity .
Fluorescent Sensors ():
  • N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL): Acts as a Cd²⁺/Zn²⁺ sensor via photoinduced electron transfer. The target compound’s hydroxyethyl group might modify metal-binding selectivity or sensitivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide?

  • Methodology : The compound can be synthesized via condensation reactions. For example, 2-(quinolin-8-yloxy)acetohydrazide derivatives are reacted with appropriate carbonyl-containing intermediates (e.g., ethyl cinnamate) in ethanol under reflux with catalytic acetic acid . Chloroacetamide precursors (e.g., 2-chloro-N-methylacetamide) can also be coupled with 8-hydroxyquinoline derivatives in the presence of a weak base (e.g., K₂CO₃) to form the acetamide backbone .
  • Key Steps : Monitor reaction progress via TLC, purify via column chromatography (CH₂Cl₂/MeOH mixtures), and characterize intermediates using IR, NMR, and mass spectrometry.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and substituent positions .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, dihedral angles (e.g., 87.19° between quinoline and benzene rings), and hydrogen-bonding networks (e.g., O–H⋯N/O interactions in hydrates) .
  • Refinement Tools : SHELX software (e.g., SHELXL for small-molecule refinement) is widely used for structural analysis .

Q. What safety precautions are required when handling this compound?

  • Hazards : Based on structurally related acetamides, it may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation .
  • Protocols : Use PPE (gloves, lab coat, goggles), work in a fume hood, and consult SDS for first-aid measures (e.g., rinse skin/eyes immediately, seek medical attention for ingestion) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity studies?

  • Approach : Compare crystal structures (e.g., hydration states, conformational flexibility) to explain variations in biological activity. For example, hydrate formation may alter solubility or binding interactions with microbial targets .
  • Case Study : In antimicrobial studies, compounds with quinolin-8-yloxy groups showed activity against Candida albicans but varied cytotoxicity; crystallographic data can clarify steric effects or hydrogen-bonding motifs critical for selectivity .

Q. How can fluorescence properties be exploited to study metal-ion interactions?

  • Design : Functionalize the compound as a sensor (e.g., immobilize on mesoporous silica MCM-41) to detect Zn²⁺ or Cd²⁺ via fluorescence enhancement. The quinoline moiety enables photoinduced electron transfer (PET) or internal charge transfer (ICT) mechanisms, with selectivity confirmed by titration and X-ray analysis .
  • Validation : Measure quantum yield changes (e.g., from 0.032 to 0.106 for Zn²⁺) and use competitive metal-ion assays to rule out interference .

Q. What strategies optimize the compound’s coordination chemistry for catalytic or therapeutic applications?

  • Synthetic Modifications : Introduce electron-donating/withdrawing groups (e.g., methoxy, nitro) to the quinoline or acetamide backbone to modulate ligand-metal binding. For example, N-methylation reduces steric hindrance, enhancing lanthanide complexation .
  • Experimental Validation : Use UV-vis, fluorescence spectroscopy, and cyclic voltammetry to assess redox behavior and stability of metal complexes .

Q. How do solvent and pH affect protonation and supramolecular assembly?

  • Study Design : Conduct fluorescence quenching experiments in solvents like benzene vs. methanol. Acidic conditions (e.g., HClO₄) protonate the quinoline nitrogen, altering emission spectra (e.g., red shift from 468 nm to higher wavelengths) .
  • Structural Insights : Co-crystallize with acids (e.g., acetic acid) to identify protonation sites and intermolecular interactions via X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.